

Step-by-step synthesis of vinylquinoxalines using *cis*-1,4-Diacetoxy-2-butene

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Compound of Interest

Compound Name: *cis*-1,4-Diacetoxy-2-butene

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Application Notes and Protocols for the Synthesis of Vinylquinoxalines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-vinylquinoxalines from ortho-phenylenediamines and ***cis*-1,4-diacetoxy-2-butene**. The synthesis is a two-step process involving a palladium-catalyzed tandem N-allylation to form a 1,2,3,4-tetrahydro-2-vinylquinoxaline intermediate, followed by an in-situ or subsequent oxidation to yield the desired aromatic vinylquinoxaline. This methodology offers a versatile route to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous biologically active compounds. The introduction of a vinyl group onto the quinoxaline scaffold provides a valuable handle for further functionalization, making vinylquinoxalines important building blocks in drug discovery and development. The following protocols detail a robust method for their synthesis, starting from readily available materials.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

- **Palladium-Catalyzed Tandem Allylation:** ortho-Phenylenediamine reacts with **cis-1,4-diacetoxy-2-butene** in the presence of a palladium catalyst to form 1,2,3,4-tetrahydro-2-vinylquinoxaline.
- **Oxidation (Aromatization):** The tetrahydro-2-vinylquinoxaline intermediate is oxidized to the corresponding 2-vinylquinoxaline.

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the synthesis of 2-vinylquinoxaline.

Step	Reactants	Catalyst/Reagent	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	o-Phenylene diamine, cis-1,4-Diacetoxy-2-butene	Pd(OAc) ₂ , PPh ₃ , K ₂ CO ₃	Toluene	110	12-16	75-85
2	1,2,3,4-Tetrahydro-2-vinylquinoxaline	2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)	Dioxane	25 (rt)	1-2	80-90

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-2-vinylquinoxaline

This protocol describes the palladium-catalyzed reaction between o-phenylenediamine and **cis-1,4-diacetoxy-2-butene**.

Materials:

- o-Phenylenediamine
- **cis-1,4-Diacetoxy-2-butene**
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Anhydrous toluene
- Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
- Magnetic stirrer and heating plate
- Thin Layer Chromatography (TLC) plates (silica gel)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).
- Add anhydrous toluene and stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.

- Add o-phenylenediamine (1.0 eq), **cis-1,4-diacetoxy-2-butene** (1.1 eq), and potassium carbonate (2.5 eq).
- Heat the reaction mixture to 110 °C and stir vigorously for 12-16 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
- Wash the Celite pad with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1,2,3,4-tetrahydro-2-vinylquinoxaline as a pale yellow oil.

Protocol 2: Oxidation of 1,2,3,4-Tetrahydro-2-vinylquinoxaline to 2-Vinylquinoxaline

This protocol describes the aromatization of the tetrahydroquinoxaline intermediate using DDQ.

Materials:

- 1,2,3,4-Tetrahydro-2-vinylquinoxaline
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
- 1,4-Dioxane
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware

- Magnetic stirrer

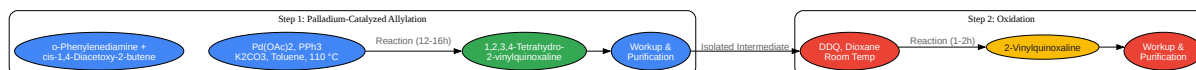
Procedure:

- Dissolve the 1,2,3,4-tetrahydro-2-vinylquinoxaline (1.0 eq) in 1,4-dioxane.
- Add DDQ (2.2 eq) portion-wise to the solution at room temperature.
- Stir the reaction mixture at room temperature for 1-2 hours. The color of the reaction will change as the DDQ is consumed.
- Monitor the reaction by TLC until the starting material is fully consumed.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-vinylquinoxaline as a solid.

Characterization of 2-Vinylquinoxaline:

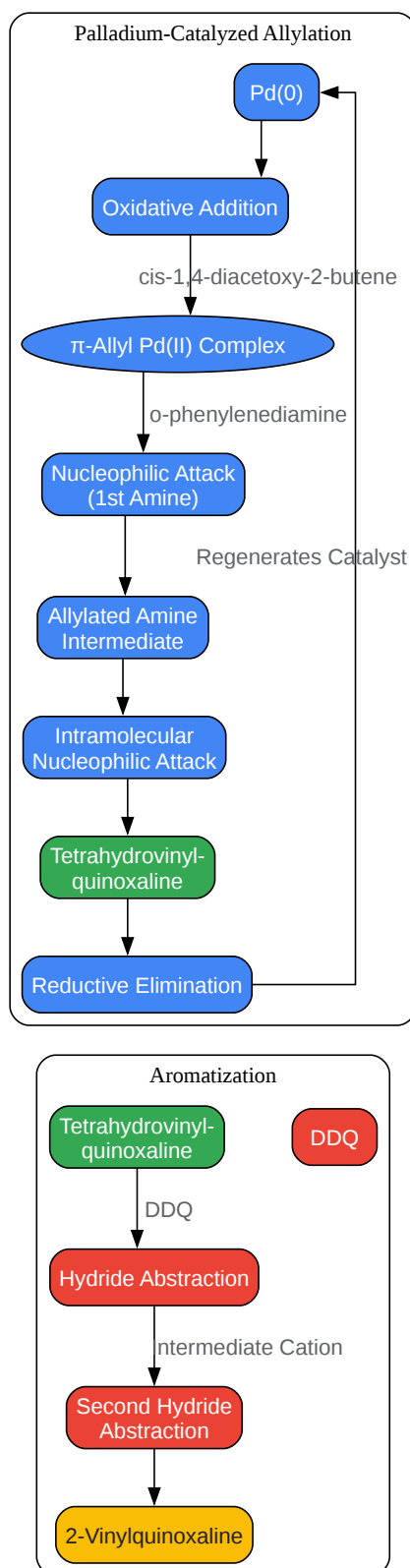
- ^1H NMR (CDCl_3 , 400 MHz): δ 8.85 (s, 1H), 8.10 (dd, $J = 8.4, 1.6$ Hz, 1H), 7.95 (dd, $J = 8.4, 1.6$ Hz, 1H), 7.75-7.65 (m, 2H), 7.20 (dd, $J = 17.6, 10.8$ Hz, 1H), 6.55 (dd, $J = 17.6, 1.6$ Hz, 1H), 5.80 (dd, $J = 10.8, 1.6$ Hz, 1H).
- ^{13}C NMR (CDCl_3 , 101 MHz): δ 151.2, 144.8, 142.5, 141.8, 136.2, 130.5, 130.0, 129.4, 129.2, 128.8, 122.5.

Visualizations



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Caption: Experimental workflow for the two-step synthesis of 2-vinylquinoxaline.



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Caption: Plausible reaction mechanism for the synthesis of 2-vinylquinoxaline.

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